molecular formula C21H20F2N4O2 B11014389 trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11014389
M. Wt: 398.4 g/mol
InChI Key: QHVPEUCGDRKVNQ-UHFFFAOYSA-N
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Description

“trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a difluorophenyl group, a benzotriazinyl moiety, and a cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” typically involves multiple steps:

    Formation of the Benzotriazinyl Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazinyl ring.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the benzotriazinyl and difluorophenyl intermediates with cyclohexanecarboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazinyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound may be evaluated for its therapeutic potential. This includes screening for activity against specific diseases or conditions, such as cancer or inflammatory disorders.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: A similar compound lacking the “trans” configuration.

    N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate: An ester analog of the compound.

Uniqueness

The unique structural features of “trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” include its trans configuration and the presence of both difluorophenyl and benzotriazinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20F2N4O2

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H20F2N4O2/c22-17-10-9-15(11-18(17)23)24-20(28)14-7-5-13(6-8-14)12-27-21(29)16-3-1-2-4-19(16)25-26-27/h1-4,9-11,13-14H,5-8,12H2,(H,24,28)

InChI Key

QHVPEUCGDRKVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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